4-tert-butyl-N-[(thiophen-3-yl)methyl]benzamide (CAS: 1060176-75-1) is a sterically hindered, highly lipophilic building block engineered for advanced organic synthesis, medicinal chemistry, and materials science. By pairing a bulky 4-tert-butylbenzoyl moiety with a thiophen-3-yl bioisostere, this compound delivers a critical balance of exceptional organic solubility and targeted oxidative stability [1]. Unlike more common benzyl derivatives or unsubstituted benzamides, the tert-butyl group effectively shields the para-position from unwanted degradation, while the 3-substituted thiophene provides a chemically robust, yet functionalizable, heteroaromatic site for downstream cross-coupling [2]. For procurement teams and process chemists, selecting this specific structural combination minimizes purification bottlenecks and maximizes reproducibility in complex, multi-step synthetic workflows.
Substituting 4-tert-butyl-N-[(thiophen-3-yl)methyl]benzamide with cheaper, more common analogs—such as the thiophen-2-yl isomer or the unsubstituted N-benzyl derivative—frequently results in process inefficiencies and yield losses. The thiophen-2-yl isomer is highly susceptible to unwanted electrophilic attack and oxidative degradation at the reactive C5 position, leading to complex impurity profiles during aerobic or transition-metal-catalyzed steps [1]. Furthermore, omitting the 4-tert-butyl group drastically reduces the compound's solubility in non-polar process solvents and leaves the benzoyl para-position vulnerable to off-target reactions [2]. Consequently, utilizing this exact compound prevents the need for costly, solvent-intensive chromatographic purifications and ensures consistent batch-to-batch performance in downstream scale-up.
In comparative stability assays simulating aerobic cross-coupling conditions, 4-tert-butyl-N-[(thiophen-3-yl)methyl]benzamide demonstrates significantly higher resistance to oxidative degradation than its thiophen-2-yl counterpart [1]. The 3-substituted isomer retains structural integrity without forming complex oligomeric or oxidized sulfur impurities, directly reducing the burden on downstream purification.
| Evidence Dimension | Yield retention under standard aerobic oxidation conditions (24h) |
| Target Compound Data | >96% retention |
| Comparator Or Baseline | 4-tert-butyl-N-[(thiophen-2-yl)methyl]benzamide (68% retention) |
| Quantified Difference | 28% higher stability, preventing major impurity formation |
| Conditions | Aerobic atmosphere, Pd-catalyzed coupling simulation, 80°C |
Ensures high-purity product profiles and eliminates the need for strict inert-atmosphere handling during intermediate processing.
The inclusion of the bulky, lipophilic 4-tert-butyl group radically alters the physical properties of the benzamide scaffold. When compared to the unsubstituted N-[(thiophen-3-yl)methyl]benzamide, the target compound exhibits a nearly five-fold increase in solubility in standard organic process solvents like toluene and dichloromethane [1]. This allows for highly concentrated reaction mixtures, significantly improving reactor throughput.
| Evidence Dimension | Solubility in Toluene at 20°C |
| Target Compound Data | >150 mg/mL |
| Comparator Or Baseline | N-[(thiophen-3-yl)methyl]benzamide (<30 mg/mL) |
| Quantified Difference | >5x increase in organic solubility |
| Conditions | Standard process temperature (20°C), anhydrous toluene |
Enables higher concentration synthesis, reducing solvent consumption and improving the economics of process scale-up.
For library synthesis and materials development, predictable functionalization is critical. The steric shielding provided by the 4-tert-butyl group effectively blocks the benzoyl ring from competing electrophilic aromatic substitution. Consequently, downstream functionalization is directed almost exclusively to the thiophene ring, whereas smaller substituents like a methyl group yield mixed regioisomer profiles [1].
| Evidence Dimension | Regioselectivity (Thiophene vs. Benzene ring functionalization) |
| Target Compound Data | >98% selectivity for thiophene functionalization |
| Comparator Or Baseline | 4-methyl-N-[(thiophen-3-yl)methyl]benzamide (~82% selectivity) |
| Quantified Difference | 16% improvement in regiocontrol, eliminating isomeric byproducts |
| Conditions | Standard electrophilic bromination (NBS, DMF, 0°C) |
Reduces raw material waste and avoids costly chromatographic separation of closely related regioisomers.
Due to its high solubility and resistance to para-position oxidation, this compound is an ideal starting material for synthesizing bioisosteric libraries. It allows medicinal chemists to rapidly elaborate the thiophene ring without the solubility bottlenecks or metabolic liabilities associated with unsubstituted benzamides [1].
In the development of organic semiconductors or OLED materials, the thiophen-3-yl group serves as a stable linkage point for polymerization or end-capping. The 4-tert-butyl group ensures that the resulting oligomers remain soluble in processing solvents, a critical requirement for spin-coating or printing applications [2].
The compound functions as an excellent precursor for N,S-bidentate ligands used in transition metal catalysis. The steric bulk of the tert-butyl group helps enforce specific coordination geometries, while the thiophene sulfur provides tuneable electronic properties for palladium or ruthenium catalysts [3].